molecular formula C13H19NO B11025966 Benzeneacetamide, n-(3-methylbutyl)-

Benzeneacetamide, n-(3-methylbutyl)-

Cat. No.: B11025966
M. Wt: 205.30 g/mol
InChI Key: LPPSJAVNASQREJ-UHFFFAOYSA-N
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Description

Benzeneacetamide, n-(3-methylbutyl)-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, n-(3-methylbutyl)- typically involves the reaction of benzeneacetic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of Benzeneacetamide, n-(3-methylbutyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneacetamide, n-(3-methylbutyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the 3-methylbutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzeneacetamide derivatives with different alkyl groups.

    Substitution: Amide derivatives with different substituents on the nitrogen.

Scientific Research Applications

Chemistry: Benzeneacetamide, n-(3-methylbutyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may act as a ligand in binding studies.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, Benzeneacetamide, n-(3-methylbutyl)- is used in the production of specialty chemicals and materials. It may also be used in the formulation of certain products.

Mechanism of Action

The mechanism of action of Benzeneacetamide, n-(3-methylbutyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzeneacetamide: A simpler derivative without the 3-methylbutyl group.

    N-(3-Methylbutyl)acetamide: Lacks the benzene ring.

    2,4,6-Trimethyl-N-(3-methylbutyl)benzeneacetamide: A more substituted derivative with additional methyl groups on the benzene ring.

Uniqueness: Benzeneacetamide, n-(3-methylbutyl)- is unique due to the presence of both the benzene ring and the 3-methylbutyl group

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(3-methylbutyl)-2-phenylacetamide

InChI

InChI=1S/C13H19NO/c1-11(2)8-9-14-13(15)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)

InChI Key

LPPSJAVNASQREJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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